![molecular formula C17H16N2OS2 B5558257 N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide
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Overview
Description
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide typically involves the formation of the benzothiazole ring followed by the introduction of the phenylpropanamide moiety. One common method involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzothiazoles, halobenzothiazoles.
Scientific Research Applications
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzothiazole ring can interact with various biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking . The methylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-1,3-benzothiazole: A simpler analog lacking the phenylpropanamide side chain.
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide: A structurally similar compound with a phenoxyacetamide moiety instead of phenylpropanamide.
Uniqueness
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide is unique due to the presence of both the benzothiazole ring and the phenylpropanamide side chain, which can confer distinct biological and chemical properties. The combination of these functional groups can result in enhanced activity and selectivity for specific targets compared to simpler analogs .
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-21-17-19-14-9-8-13(11-15(14)22-17)18-16(20)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXWOZNKNQGWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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